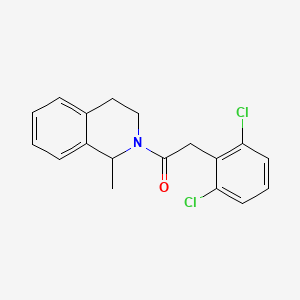

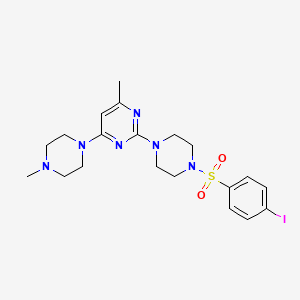

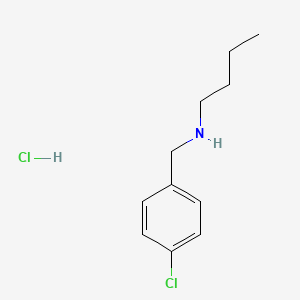

![molecular formula C25H24N2O4S B2515551 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 921899-09-4](/img/structure/B2515551.png)

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic molecule that may be synthesized through multi-step chemical reactions involving various reagents and catalysts. While the provided papers do not directly discuss this compound, they do offer insights into related synthetic methodologies that could potentially be applied or adapted for its synthesis.

Synthesis Analysis

The synthesis of complex organic molecules often involves the use of catalysts to improve reaction efficiency and yields. The first paper discusses the use of Succinimide-N-sulfonic acid (SuSA) as a catalyst for the synthesis of tetrahydrobenzo[c]acridine derivatives . This catalyst promotes the one-pot reaction of aromatic aldehydes, dimedone, and 1-naphthylamine, leading to high yields and easy work-up. Although the target molecule is not mentioned, the principles of using a sulfonamide-based catalyst could be relevant for its synthesis.

Molecular Structure Analysis

The molecular structure of the target compound suggests a dibenzo[b,f][1,4]oxazepin core with additional substituents. Understanding the molecular structure is crucial for predicting reactivity and interaction with catalysts. The papers provided do not directly analyze the molecular structure of the target compound, but the methodologies described could be useful for inferring possible synthetic routes and the behavior of similar sulfonamide-containing compounds.

Chemical Reactions Analysis

The second paper introduces N,N′-Diiodo-N,N′-1,2-ethandiylbis(p-toluene sulfonamide) (NIBTS) as a reagent for the synthesis of benzimidazoles and benzothiazoles . This reagent operates under solvent-free conditions and at room temperature, which suggests a potential for environmentally friendly and operationally simple synthesis routes. The use of NIBTS or similar reagents might be explored for the synthesis of the target compound, especially considering the sulfonamide functionality present in both the reagent and the target molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound would be influenced by its molecular structure, particularly the presence of the dibenzo[b,f][1,4]oxazepin ring system and the sulfonamide group. These features could affect solubility, stability, and reactivity. The papers provided do not discuss the physical and chemical properties of the target compound, but the methodologies and reagents described could be indicative of the conditions under which similar compounds are stable and reactive.

Scientific Research Applications

Synthesis and Characterization

Research focuses on the innovative synthesis methods and characterization of compounds with similar structures. For instance, the synthesis of carbon-11 labeled compounds employing Pd(0)-mediated rapid cross-coupling reactions reveals the potential of these compounds in medicinal chemistry, particularly in imaging and diagnostic applications (Takashima-Hirano et al., 2012). Another study outlines the creation of novel fused oxazapolycyclic skeletons, highlighting the compound's relevance in developing materials with unique photophysical properties (Petrovskii et al., 2017).

Biological Activities

The biological activities of sulfonamide derivatives, including those structurally related to the target compound, have been extensively explored. Research demonstrates their potential in addressing critical challenges in health and agriculture. For example, derivatives have been synthesized to evaluate their herbicidal activity, underscoring the agricultural implications (Hosokawa et al., 2001). Furthermore, sulfonamide compounds have been studied for their inhibitory effects on human carbonic anhydrases, showcasing their pharmaceutical applications (Akbaba et al., 2014).

Material Science Applications

The compound and its derivatives also find applications in material science, especially in the development of new polymeric and composite materials. Research into the regioselectivity of bromination of related structures paves the way for novel synthetic pathways that can lead to materials with tailored properties (Pankratov et al., 2004).

properties

IUPAC Name |

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O4S/c1-16-7-11-24-22(13-16)27(2)25(28)21-15-19(9-12-23(21)31-24)26-32(29,30)20-10-8-17-5-3-4-6-18(17)14-20/h7-15,26H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVZYXRCQFWLIGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC5=C(CCCC5)C=C4)C(=O)N2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

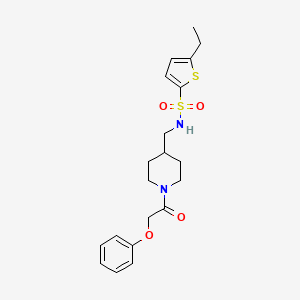

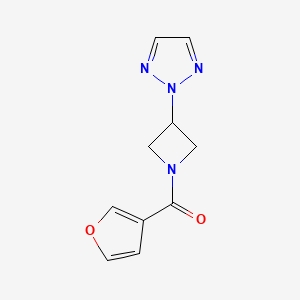

![N-(oxan-4-yl)-3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B2515480.png)

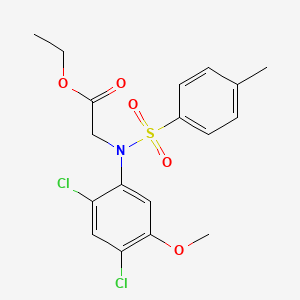

![N-(3-(dimethylamino)propyl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2515481.png)

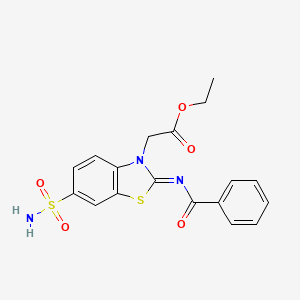

![5-ethyl-7-(4-isobutyrylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2515482.png)

![6-(3,5-Dimethylphenyl)-2-ethyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2515488.png)